7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-(6-methylpyridin-2-yl)-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O3/c1-12-3-2-4-17(25-12)26-19(13-7-9-24-10-8-13)18-20(27)15-11-14(23)5-6-16(15)29-21(18)22(26)28/h2-11,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJMRVGNPXRCKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The structure combines various pharmacophores that may contribute to its biological efficacy.
Chemical Structure and Properties
The molecular formula of this compound is represented as C17H15ClN3O2. The compound features a chromeno-pyrrole core structure that is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar chromeno-pyrrole structures exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain chromeno[4,3-b] and chromeno[3,4-c]pyrrole derivatives exhibited antibacterial activity comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| Chromeno[4,3-b] derivatives | Antibacterial | |
| Chromeno[3,4-c] derivatives | Antibacterial |
Anticancer Activity
Several studies have explored the anticancer potential of chromeno-pyrrole derivatives. These compounds have been observed to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, related compounds have been reported to inhibit the proliferation of cancer cells in vitro .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interaction with DNA : The compound may intercalate with DNA or inhibit topoisomerases, leading to disruption of DNA replication in cancer cells.
- Modulation of Signal Transduction Pathways : By influencing pathways such as MAPK or PI3K/Akt, these compounds can promote apoptosis or inhibit cell proliferation.
Study 1: Antibacterial Efficacy
A study conducted on various chromeno-pyrrole derivatives tested their antibacterial properties against multiple bacterial strains. The results indicated that the presence of chlorine and pyridine moieties enhanced the antibacterial activity significantly compared to other derivatives lacking these groups .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase cascades .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is primarily synthesized via multicomponent reactions (MCRs) . These methods efficiently assemble the chromeno-pyrrole-dione framework through cyclization and condensation steps.
Table 1: Key Synthetic Reactions
Chlorine Substitution
The 7-chloro group undergoes nucleophilic substitution under basic or transition-metal-catalyzed conditions:
-
Amination : Reaction with ammonia or amines replaces chlorine with amino groups, enhancing solubility and bioactivity.
-
Alkoxy Substitution : Methanol/sodium methoxide replaces Cl with methoxy groups.
Dione Reactivity
The 3,9-dione moiety participates in redox and condensation reactions:
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces one ketone to a hydroxyl group.
-
Condensation : Reacts with hydrazines to form pyrazole derivatives, expanding structural diversity.
Pyridyl Group Modifications
The 6-methylpyridin-2-yl and pyridin-4-yl substituents enable further functionalization:
Table 2: Pyridyl-Specific Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-methylated pyridinium derivatives | Enhanced binding to receptors |
| Coordination | Transition metals (e.g., Pd) | Metal-organic complexes | Catalysis or sensing applications |
Hydrogenation and Ring Saturation
Selective hydrogenation of the pyrrole ring using H₂/Pd-C yields 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones , which retain biological activity while improving metabolic stability .
Oxidation and Degradation Pathways
-
Oxidative cleavage : Ozone or KMnO₄ breaks the chromene ring, forming quinone derivatives.
-
Photodegradation : UV light induces decomposition, necessitating dark storage for stability.
Table 3: Reactivity Comparison with Similar Compounds
| Compound Modification | Reactivity Difference | Reference |
|---|---|---|
| Replacement of Cl with F | Slower nucleophilic substitution due to stronger C-F bond | |
| Removal of methylpyridyl group | Reduced solubility and ligand-binding capacity |
Mechanistic Insights
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes critical differences between the target compound and analogs from the evidence:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The target compound’s pyridinyl groups (R1 and R2) contrast with hydroxylphenyl (4{8–11-24}) or morpholinylethyl () groups. Pyridinyl substituents may improve metabolic stability compared to hydroxylated analogs, which are prone to Phase II conjugation .
- Electron Effects : The 7-chloro substituent is conserved across all compounds, suggesting its critical role in maintaining planar geometry or electronic interactions.
- Solubility : Morpholinylethyl () and furanyl (4{9–5-21}) groups likely increase solubility compared to the target’s pyridinyl groups, which are more lipophilic .
Analysis:
- Yields : Moderate yields (62–72%) for analogs in suggest challenges in introducing bulky substituents (e.g., phenethyl or furanylmethyl) . The target compound’s synthesis may face similar hurdles.
- Melting Points : High melting points (>270°C) indicate strong intermolecular forces (e.g., hydrogen bonding in 4{8–11-24} via hydroxyl groups) . The target’s pyridinyl groups may reduce melting points slightly due to reduced polarity.
- Spectroscopy : All analogs show strong carbonyl stretches (~1650–1700 cm⁻¹), consistent with the dione core. The target compound is expected to exhibit similar IR features.
Q & A
Advanced Question
- In silico screening : Perform molecular docking (e.g., with kinases or GPCRs) to predict binding affinity .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC determination) using cancer cell lines .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .
How to analyze degradation under varying conditions?
Advanced Question
- Stress testing : Expose the compound to heat (40–60°C), UV light, or acidic/basic media (pH 1–13) and monitor degradation via LC-MS .
- Kinetic studies : Plot degradation rates (pseudo-first-order kinetics) to determine shelf-life and storage requirements .
- Byproduct identification : Use HRMS and NMR to characterize degradation products (e.g., hydrolyzed lactam rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
